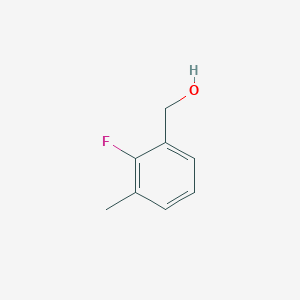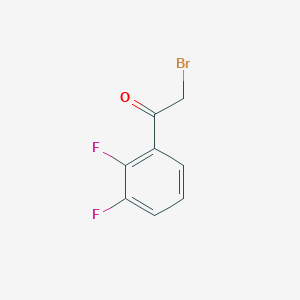
2-Bromo-1-(2,3-difluorophenyl)ethanone
説明
“2-Bromo-1-(2,3-difluorophenyl)ethanone” is a chemical compound with the empirical formula C8H5BrF2O . It has a molecular weight of 235.03 . The compound is typically in solid form .
Molecular Structure Analysis
The SMILES string representation of “2-Bromo-1-(2,3-difluorophenyl)ethanone” is FC1=C(F)C=CC=C1C(CBr)=O . The InChI representation is 1S/C8H5BrF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 .Physical And Chemical Properties Analysis
“2-Bromo-1-(2,3-difluorophenyl)ethanone” is a solid substance . It has a molecular weight of 235.03 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .科学的研究の応用
Medicinal Chemistry: Synthesis of Bioactive Molecules
2-Bromo-1-(2,3-difluorophenyl)ethanone serves as a versatile building block in medicinal chemistry for the synthesis of various bioactive molecules. Its bromine and ketone functional groups make it a suitable candidate for further chemical modifications, such as Suzuki coupling reactions, which are pivotal in creating complex pharmaceuticals .
Materials Science: Advanced Polymer Research
In materials science, this compound is utilized in the development of novel polymers with enhanced properties. The presence of difluorophenyl groups can potentially lead to polymers with increased thermal stability and chemical resistance, making them suitable for high-performance applications .
Environmental Science: Analytical Standards
Researchers in environmental science may employ 2-Bromo-1-(2,3-difluorophenyl)ethanone as an analytical standard or reference compound when studying the environmental fate of brominated organic compounds, which are of concern due to their potential as persistent organic pollutants .
Analytical Chemistry: Chromatography
In analytical chemistry, this compound can be used to calibrate and test chromatographic equipment. Its distinct chemical structure allows it to serve as a marker or tracer in various chromatography systems, aiding in the analysis of complex chemical mixtures .
Pharmacology: Drug Metabolism Studies
Pharmacologists might explore the metabolism of 2-Bromo-1-(2,3-difluorophenyl)ethanone in the context of drug discovery. Understanding its metabolic pathways can provide insights into the detoxification processes for brominated compounds within biological systems .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, the compound’s reactivity with nucleophiles makes it a candidate for studying enzyme inhibition. It could be used to investigate the mechanism of action of enzymes that interact with halogenated substrates, contributing to our understanding of enzyme specificity and function .
Safety And Hazards
The compound is classified as a non-combustible solid . It has a GHS05 pictogram, indicating that it is corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
将来の方向性
特性
IUPAC Name |
2-bromo-1-(2,3-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-4-7(12)5-2-1-3-6(10)8(5)11/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXANJKYIJPMTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382477 | |
| Record name | 2-bromo-1-(2,3-difluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2,3-difluorophenyl)ethanone | |
CAS RN |
886762-77-2 | |
| Record name | 2-bromo-1-(2,3-difluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80382477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

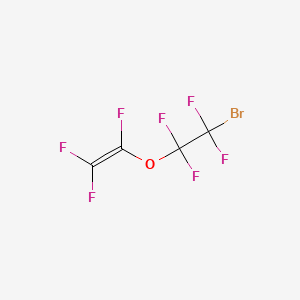
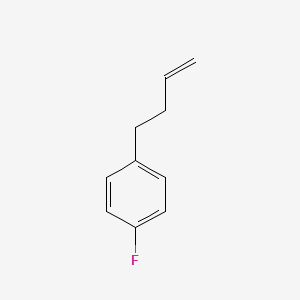

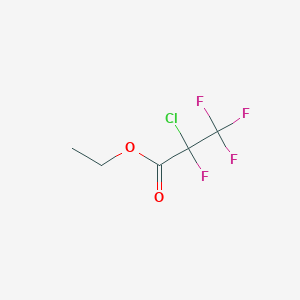

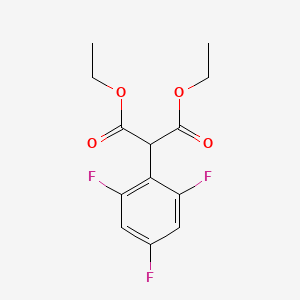
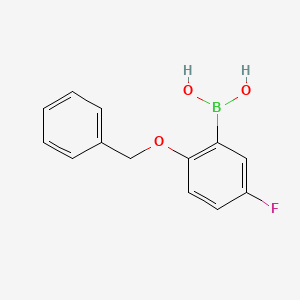

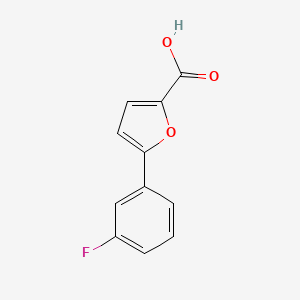

![3-[(Tert-butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid](/img/structure/B1333766.png)
![1,1,1-Trifluoro-3-{4-[3-(trifluoromethyl)phenyl]-piperazino}-2-propanol](/img/structure/B1333768.png)

